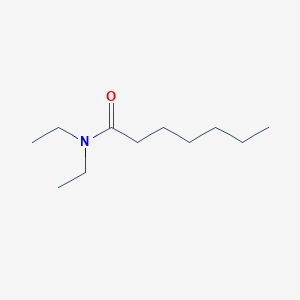

N,N-diethylheptanamide

Descripción

N,N-Diethylheptanamide (CAS 10385-08-7) is a branched aliphatic amide with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. Structurally, it consists of a heptanoyl chain (C₇H₁₃CO) substituted with two ethyl groups on the amide nitrogen. This compound is a colorless liquid with a boiling point of 105°C at 5 mmHg and high solubility in organic solvents such as alcohols, esters, and ketones .

Propiedades

Número CAS |

10385-08-7 |

|---|---|

Fórmula molecular |

C11H23NO |

Peso molecular |

185.31 g/mol |

Nombre IUPAC |

N,N-diethylheptanamide |

InChI |

InChI=1S/C11H23NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h4-10H2,1-3H3 |

Clave InChI |

ATMCOZCQQXIAQX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(=O)N(CC)CC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Diethylheptanamide can be synthesized through the reaction of heptanoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate heptanoyl chloride, which then reacts with diethylamine to yield N,N-diethylheptanamide .

Industrial Production Methods

In industrial settings, the production of N,N-diethylheptanamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethylheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Various nucleophiles, appropriate solvents.

Major Products Formed

Hydrolysis: Heptanoic acid, diethylamine.

Reduction: Corresponding amine.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N-Diethylheptanamide has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and acyclic systems.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: N,N-Diethylheptanamide is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of N,N-diethylheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The table below compares N,N-diethylheptanamide with structurally and functionally related amides, highlighting differences in molecular properties, odor profiles, and applications.

Key Observations:

Substituent Effects: Diethyl vs. Dimethyl Groups: Diethyl substituents (e.g., in N,N-diethylheptanamide) enhance steric bulk and electron-donating effects, leading to stronger, more complex odors compared to dimethyl analogs. For example, N,N-dimethyl-2-ethylbutanamide emits a "natural mint" scent, while its diethyl homolog has a weaker, peppermint-like odor . Chain Length: Longer acyl chains (e.g., heptanoyl vs. octanoyl) increase hydrophobicity and alter volatility. N,N-diethyloctamide (C₈ chain) has a weaker, generic spicy odor compared to the jasmone-like freshness of N,N-diethylheptanamide (C₇ chain) .

Functional Differences: Fragrance vs. Solvent Use: While N,N-diethylheptanamide is prized for its olfactory properties, shorter-chain amides like DMF (C₃) are odorless and serve as industrial solvents or synthesis reagents . Compatibility: N,N-diethylheptanamide’s compatibility with diverse perfume components (e.g., benzyl salicylate, lavender oil) allows it to modify scent profiles without destabilizing formulations. For instance, it reduces the "chemical" aspect of eugenol in peppery bases while adding freshness .

Perfume Formulation Case Studies ():

Jasmine Base: Addition of 300 g N,N-diethylheptanamide reduced indole’s pungency and introduced a fresh orange note.

Peppery Base: Masked eugenol’s harshness, imparting a natural, spicy undertone.

Lavender Base :

- Enhanced freshness and added an amber-like harmony to the composition.

Advantages Over Competing Amides:

- Odor Uniqueness : Unlike N,N-diethyloctamide (weak spice) or N-phenyl-N-methyl-2-ethylbutanamide (grapefruit), N,N-diethylheptanamide offers a versatile jasmone-rose profile unmatched in prior art .

- Thermal Stability : Its lower boiling point (105°C at 5 mmHg) compared to DMF (153°C) ensures easier incorporation into heat-sensitive formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.